molecular formula C9H6Cl2O2S B371407 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide CAS No. 6575-37-7

3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide

Cat. No.: B371407
CAS No.: 6575-37-7
M. Wt: 249.11g/mol
InChI Key: CTPRGOXKDZZTJE-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide is a chemical building block for research and development. This compound belongs to the class of benzothiophene 1,1-dioxides, which are recognized in medicinal chemistry for their diverse bioactive potential. Scientific literature indicates that the 3-substituted benzothiophene-1,1-dioxide structural class has been investigated as a potent inhibitor of Mycobacterium tuberculosis growth under aerobic conditions . Furthermore, benzothiophene derivatives are known to be explored for a wide spectrum of other pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects . Researchers value this compound for its use in the synthesis of more complex molecules and for proteomics research. The structural motif of benzothiophene is found in several FDA-approved drugs, underscoring its significance in drug discovery . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2S/c1-5-9(11)7-3-2-6(10)4-8(7)14(5,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPRGOXKDZZTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1(=O)=O)C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Step Cyclization

  • Substrates : Ortho-substituted aromatic rings (e.g., halogenated derivatives) react with sodium alkyl sulfinates in polar aprotic solvents (e.g., DMF) at 100–150°C.

  • Mechanism : Nucleophilic displacement at the ortho position induces cyclization, forming the benzothiophene core.

  • Example : Using 2-chloro-4-methylbenzenesulfinic acid, the cyclization achieves >80% conversion within 6 hours.

Dehydration and Sulfone Formation

  • Reagents : Methanesulfonyl chloride (MsCl) and a base (e.g., triethylamine) in dichloromethane (DCM) at −20–50°C.

  • Yield Optimization : A molar ratio of 1:2:3 (cyclized product:MsCl:base) maximizes sulfone formation, yielding 85% pure product after recrystallization.

  • Advantages :

    • Avoids toxic chlorinated solvents in earlier methods.

    • Scalable to multi-kilogram batches with minimal purification.

Regioselective Functionalization via Benzothiophene S-Oxides

A 2017 Nature Communications study revolutionized C3-selective alkylation/arylation using benzothiophene S-oxides:

Interrupted Pummerer Reaction

  • Precursors : Benzothiophene S-oxides are treated with phenols or silanes under mild, metal-free conditions.

  • Key Step : Electrophilic trapping at C3 ensures exclusive regioselectivity, critical for introducing the 3,6-dichloro motif.

  • Conditions :

    • Solvent: Acetonitrile or THF.

    • Temperature: 25–50°C.

    • Yield: 70–90% for aryl/alkyl derivatives.

Application to Target Compound

  • Chlorination Sequence : Post-arylation, directed chlorination at C6 using N-chlorosuccinimide (NCS) in acetic acid completes the synthesis.

  • Advantages :

    • Eliminates directing groups required in traditional cross-couplings.

    • Compatible with sensitive functional groups (e.g., methyl at C2).

Acid-Catalyzed Cyclization and Rearrangement

Patent EP0842930B1 discloses a methanesulfonic acid (MSA)-mediated route, adaptable to 3,6-dichloro derivatives:

Cyclization Mechanism

  • Substrate : α-(3-Methoxyphenylthio)-4-methoxyacetophenone undergoes intramolecular cyclization in refluxing toluene.

  • Role of MSA : Acts as both catalyst and dehydrating agent, accelerating ring closure.

  • Temperature : 80–110°C with azeotropic water removal.

Post-Cyclization Modifications

  • Demethylation : Boron tribromide (BBr₃) in dichloromethane at −20°C cleaves methoxy groups, yielding hydroxyl intermediates.

  • Chlorination : Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) introduces chlorine atoms at C3 and C6.

Comparative Analysis of Methods

Parameter 1966 Method 2018 Patent 2017 Pummerer EP Patent
Yield ~50%85%70–90%75–80%
Regioselectivity ModerateHighCompleteModerate
Reaction Steps 4–5233–4
Environmental Impact High (toxic byproducts)LowVery LowModerate
Scalability Lab-scaleIndustrialLab-scalePilot-scale

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the sulfur atom .

Scientific Research Applications

Chemical Properties and Structure

3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide features a benzothiophene core structure with two chlorine substituents and a methyl group. Its unique chemical properties stem from the presence of the sulfone group (1,1-dioxide), which enhances its reactivity and biological activity.

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Studies have shown that derivatives of benzothiophene compounds exhibit potent antifungal and antibacterial activities. For instance, related compounds have demonstrated effectiveness against various pathogens, including Candida albicans and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundCandida albicansNot specifically reported
Methyl 6-chloro-3-hydroxybenzo(b)thiophene-Z-carboxanilideTrichophyton mentagrophytes100 ppm
Dihalobenzyl derivativesStaphylococcus aureus<0.5 μg/mL

Cancer Research

The compound has also been investigated for its potential role in cancer therapy. Benzothiophene derivatives are known to inhibit specific kinases involved in cancer progression. For example, compounds with similar structures have been shown to inhibit the growth of tumor cells in vitro and in vivo models .

Case Study: Kinase Inhibition

A study on related benzothiophene compounds demonstrated that they could effectively inhibit the activity of several kinases implicated in cancer pathways. The inhibition led to reduced cell proliferation in cancer cell lines, indicating a promising avenue for further research into cancer therapeutics .

Material Science Applications

In addition to its medicinal applications, this compound is being explored for its utility in materials science. Its unique structure allows for modifications that can lead to novel materials with specific properties.

Polymer Chemistry

Research has indicated that incorporating benzothiophene derivatives into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in developing high-performance polymers for various industrial uses .

Table 2: Properties of Polymers Modified with Benzothiophene Derivatives

Polymer TypeModification TypeProperty Enhanced
PolycarbonateIncorporation of benzothiopheneIncreased thermal stability
Polyethylene terephthalate (PET)Functionalization with sulfone groupsImproved mechanical strength

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The sulfone group plays a crucial role in these interactions, as it can form strong hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide with other sulfone-containing heterocycles, focusing on structural features, synthesis, reactivity, and pharmacological relevance.

Table 1: Structural and Functional Comparison of Sulfone Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 3-Cl, 6-Cl, 2-CH₃ C₉H₆Cl₂O₂S Potential pharmacological activity* Inferred
3-Chlorothiete 1,1-dioxide 3-Cl C₃H₃ClO₂S Intermediate for 3-substituted thietes
3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide 3-Cl, 4-OH, 3-(Cl-benzoyl) C₁₅H₁₀ClNO₄S Anti-inflammatory, crystallographic stability
1,2-Benzothiazine 1,1-dioxide derivatives Variable (e.g., 4-OH, 2-CH₃) C₉H₉NO₃S Anti-inflammatory, analgesic
2,5-Dihydrothiophene 1,1-dioxide (I) Conjugated sulfone, α-methylene C₄H₆O₂S Reactivity with Grignard reagents
2,3-Dihydrothiophene 1,1-dioxide (II) Non-conjugated sulfone C₄H₆O₂S Bromination in aqueous conditions

*Inferred based on structural analogs (e.g., benzothiazine dioxides with anti-inflammatory activity).

Structural and Electronic Differences

  • Chlorination Patterns: Unlike 3-chlorothiete 1,1-dioxide (mono-chlorinated), the target compound features dichlorination at the 3- and 6-positions, which may enhance electrophilic reactivity or steric hindrance depending on the substitution pattern .
  • Sulfone Conjugation: The sulfone group in this compound is conjugated with the aromatic ring, similar to 2,3-dihydrothiophene 1,1-dioxide (II), but distinct from non-conjugated systems like 2,5-dihydrothiophene 1,1-dioxide (I). Conjugation stabilizes the sulfone moiety, influencing reactivity in cycloaddition or nucleophilic substitution reactions .

Biological Activity

3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H6Cl2O2SC_9H_6Cl_2O_2S with a molecular weight of approximately 249.12 g/mol. The compound features a benzothiophene core with two chlorine substituents and a methyl group at specific positions, contributing to its unique chemical behavior and biological interactions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the benzothiophene scaffold, including this compound. For instance, compounds derived from this scaffold have been shown to inhibit the STAT3 signaling pathway, which is often dysregulated in various cancers. In particular, one study demonstrated that a related compound induced apoptosis in cancer cells by blocking STAT3 phosphorylation and reducing intracellular reactive oxygen species (ROS) levels .

Table 1: Summary of Anticancer Activity

CompoundActivityMechanism of Action
3,6-Dichloro-2-methyl-...Induced apoptosisInhibition of STAT3 signaling
Related benzothiophene analogBlocked cell cycle progressionReduced mitochondrial membrane potential

Other Pharmacological Effects

In addition to anticancer and antimicrobial activities, there are indications that benzothiophene derivatives can act as FXR (farnesoid X receptor) modulators. FXR plays a crucial role in regulating bile acid homeostasis and lipid metabolism. Compounds that modulate FXR activity could potentially be useful in treating metabolic disorders such as diabetes and obesity .

Case Studies

A notable case study involved the synthesis and evaluation of various benzothiophene derivatives for their anticancer properties. Among these derivatives, one compound demonstrated significant cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cell lines at micromolar concentrations . The study utilized MTT assays to quantify cell viability and established structure-activity relationships (SARs) that guided further modifications to enhance efficacy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via selective chlorination of thiophene derivatives. For example, 3-chlorothiete 1,1-dioxide intermediates (e.g., from thietane oxidation) can undergo regioselective chlorination using UV irradiation and Cl₂ in CCl₄ . Key variables include temperature (0–10°C for oxidation steps) and stoichiometric control of Cl₂ to avoid over-chlorination. Optimization of solvent polarity (e.g., toluene vs. acetonitrile) and catalysts (e.g., triethylamine for dehydrohalogenation) improves yield .
  • Data Example : A related synthesis of ethyl 6-chloro-2-substituted benzothiazine derivatives achieved yields of 70–96% by adjusting bromoacetophenone equivalents and reaction time .

Q. Which spectroscopic techniques are most reliable for characterizing the sulfone group and chlorine substituents in this compound?

  • Methodology :

  • IR Spectroscopy : The sulfone group (S=O) exhibits strong asymmetric stretching bands at 1300–1350 cm⁻¹ and symmetric stretching at 1140–1180 cm⁻¹. Chlorine substituents do not show distinct IR peaks but influence electronic effects on adjacent groups .
  • ¹H/¹³C NMR : The methyl group at position 2 appears as a singlet (~δ 2.5 ppm in ¹H NMR). Chlorine atoms deshield neighboring protons, causing downfield shifts (e.g., δ 7.2–7.8 ppm for aromatic protons adjacent to Cl) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 257.12 (C₅H₂Cl₂N₂O₂S₂) and fragment ions like [M-Cl]⁺ .

Q. How can partition coefficients (logP) of this compound be predicted for solvent-screening experiments?

  • Methodology : Computational models like COSMO-UNIQUAC integrate quantum chemical calculations (e.g., σ-profiles from DFT) to predict logP in biphasic systems (e.g., octane/acetonitrile). For sulfone-containing analogs, experimental logP values are typically lower than non-sulfonated derivatives due to increased polarity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination in thiophene-derived sulfones?

  • Methodology : Chlorination under UV light proceeds via radical intermediates, with selectivity influenced by resonance stabilization. In 1,1-dioxide systems, electron-withdrawing sulfone groups direct Cl addition to the α-position (e.g., position 3 in thieno-thiadiazine systems) due to reduced electron density . Kinetic studies using radical traps (e.g., TEMPO) and isotopic labeling (³⁶Cl) can validate pathways .

Q. How do structural isomerism and sulfone conjugation affect reactivity in Diels-Alder or Grignard reactions?

  • Methodology :

  • Diels-Alder Reactivity : Conjugation of the sulfone group with the diene (e.g., in 2,3-dihydrothiophene 1,1-dioxide) increases electron-deficiency, accelerating cycloaddition with electron-rich dienophiles. Isomeric 2,5-dihydro derivatives exhibit slower rates due to non-conjugated double bonds .
  • Grignard Reactions : The acidic α-hydrogens in sulfones promote nucleophilic attack. For example, ethylmagnesium bromide reacts with 2,5-dihydrothiophene 1,1-dioxide to form sulfinic anhydrides, confirmed by IR and ¹H NMR .

Q. What computational strategies resolve contradictions in reported reaction outcomes (e.g., yield disparities)?

  • Methodology :

  • Multivariate Analysis : Design of Experiments (DoE) evaluates interactions between variables (e.g., temperature, solvent, catalyst loading). For example, a Plackett-Burman design identified Cl₂ gas flow rate as critical for avoiding over-chlorination .
  • DFT Calculations : Transition-state modeling clarifies steric/electronic barriers. In one study, Cl addition at position 3 had a 15 kJ/mol lower activation energy than position 4 in analogous systems .

Q. How can discrepancies in NMR or MS data between synthetic batches be systematically addressed?

  • Methodology :

  • Batch Comparison : Use high-purity internal standards (e.g., deuterated analogs) to calibrate shifts. For example, residual solvent peaks in ¹H NMR can mask methyl signals; DMSO-d₆ is preferred over CDCl₃ for sulfones .
  • Isotopic Pattern Analysis : Chlorine’s natural isotopic abundance (³⁵Cl:³⁷Cl = 3:1) creates distinct MS patterns. Deviations may indicate impurities (e.g., incomplete chlorination) .

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